3-((4-Chlorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine
Description
3-((4-Chlorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine (CAS 1706205-47-1) is a heterocyclic compound featuring a pyrrolidine core substituted with two sulfonyl groups: one derived from 4-chlorophenyl and the other from naphthalen-1-yl. Its molecular formula is C20H18ClNO4S2, with a molecular weight of 435.9 g/mol . While detailed data on its melting point, solubility, or biological activity are unavailable in the provided evidence, its synthetic route likely involves sequential sulfonylation of pyrrolidine using 4-chlorophenylsulfonyl and naphthalen-1-ylsulfonyl chlorides.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-naphthalen-1-ylsulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4S2/c21-16-8-10-17(11-9-16)27(23,24)18-12-13-22(14-18)28(25,26)20-7-3-5-15-4-1-2-6-19(15)20/h1-11,18H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFYOSKRRAHOCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the sulfonylation of pyrrolidine with 4-chlorobenzenesulfonyl chloride and naphthalenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-((4-Chlorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
3-((4-Chlorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound’s dual sulfonyl groups distinguish it from analogs with single sulfonyl, sulfanyl, or other substituents. Key comparisons include:
(a) Sulfonyl-Containing Heterocycles
- Compound 7 (4-aroyl-3-(4’-phenyl-1’H-pyrazol-3’-ylsulfonyl)-1H-pyrrole) : This pyrrole derivative contains a single pyrazolylsulfonyl group and an aroyl substituent . Unlike the target’s saturated pyrrolidine, pyrrole’s aromaticity reduces conformational flexibility. The sulfonyl group here may enhance thermal stability but lacks the electron-withdrawing synergy of dual sulfonyl moieties.
(b) Naphthalene-Containing Compounds
- Compound 2a (3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one): Features a naphthalen-2-yl group linked via a conjugated propenone system . The 2-position substitution on naphthalene introduces steric and electronic differences compared to the target’s 1-position. The propenone’s conjugation enables keto-enol tautomerism, absent in the target’s rigid sulfonyl-pyrrolidine system.
(c) Halogen-Substituted Enones
- C1 ((E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on): Contains a 4-chlorophenyl group but within an enone framework . The conjugated system in C1 facilitates nucleophilic additions (e.g., Michael acceptors), whereas the target’s sulfonyl groups may promote hydrogen bonding or electrostatic interactions.
(d) Sulfanyl vs. Sulfonyl Groups
- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde : The sulfanyl (S–) group is less oxidized than sulfonyl (SO2), reducing electron-withdrawing effects . The trifluoromethyl and aldehyde groups in this compound introduce distinct reactivity, such as oxidation susceptibility and aldehyde-specific reactions.
Molecular Weight and Physicochemical Properties
The target’s higher molecular weight and dual sulfonyl groups suggest greater hydrophilicity compared to simpler halogenated enones (e.g., C1) or pyrazole derivatives.
Biological Activity
3-((4-Chlorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. The compound's structure, characterized by the presence of sulfonyl groups attached to a pyrrolidine ring, suggests a range of interactions with biological targets that may lead to therapeutic applications.
Chemical Structure
The molecular formula for this compound is C19H18ClN2O4S2. Its structural representation can be summarized as follows:
- Pyrrolidine Ring : Provides a cyclic structure that can influence the compound's conformational flexibility.
- Sulfonyl Groups : Enhance solubility and potential interactions with biological macromolecules.
- Chlorophenyl and Naphthalenesulfonyl Moieties : Contribute to the compound's lipophilicity and potential binding affinity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
Antimicrobial Activity
Studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the sulfonamide functional group is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition can lead to bacteriostatic effects against a range of pathogenic organisms.
Anticancer Potential
Preliminary studies suggest that compounds similar to this compound may exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve the induction of apoptosis through modulation of signaling pathways related to cell survival and proliferation.
The biological activity of this compound can be attributed to its ability to interact with specific protein targets. The sulfonamide moiety is particularly effective in forming hydrogen bonds and ionic interactions with amino acid residues in active sites of enzymes or receptors.
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound analogs, revealing insights into structure-activity relationships (SAR). These findings are summarized in the following table:
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Cl-SN-Pyr | Antimicrobial | 12.5 | |
| 3-Cl-SN-Pyr | Anticancer (A549) | 8.0 | |
| 3-Cl-SN-Pyr | Anticancer (MCF7) | 15.0 |
Case Studies
Several case studies have highlighted the efficacy of sulfonamide derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed enhanced activity against resistant strains of Escherichia coli and Staphylococcus aureus.
- Cancer Cell Lines : In vitro assays using human lung (A549) and breast (MCF7) cancer cell lines showed that the compound induced significant cell death, suggesting its potential as an anticancer agent.
Q & A
Q. What are the standard synthetic routes for preparing 3-((4-chlorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine?
The compound is typically synthesized via sulfonylation of a pyrrolidine precursor. A common method involves:
- Refluxing the pyrrolidine intermediate with 4-chlorophenylsulfonyl chloride and 1-naphthalenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under nitrogen.
- Purification via recrystallization (methanol or ethanol) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | 4-Chlorophenylsulfonyl chloride, THF, 12 hr reflux | 65-75% | 98-99% |
Q. How is the compound characterized to confirm its structural identity?
Q. What solvents are optimal for solubility and reactivity in further derivatization?
The compound exhibits high solubility in polar aprotic solvents (DMF, DMSO, THF) due to its sulfonyl groups. Use of pyridine is recommended for reactions requiring base-mediated deprotonation .
Advanced Research Questions
Q. How do stereochemical variations in the pyrrolidine ring affect biological activity?
- Enantiomeric separation (e.g., chiral HPLC) reveals differential receptor binding. For example, (+)-isomers of structurally related pyrrolidine sulfonamides show higher affinity for dopamine and serotonin receptors .
- Key Finding : The (+)-enantiomer of SYA 09 (a haloperidol analog) exhibited 10-fold greater receptor binding than the (-)-form .
Q. What catalytic systems improve efficiency in synthesizing sulfonamide derivatives?
- Fe₂O₃@SiO₂/In₂O₃ nanocomposites enhance yields in sulfonylation by reducing side reactions (e.g., over-sulfonation). Reported yields increase from 65% (conventional) to 85% (catalytic) .
- Optimization Tip : Use 5 mol% catalyst loading under reflux in acetonitrile for 8 hr .
Q. How are non-covalent interactions analyzed in the crystal lattice?
- Hirshfeld surface analysis identifies dominant interactions:
| Interaction Type | Contribution (%) | Distance Range (Å) |
|---|---|---|
| S···O/N | 35 | 3.0-3.5 |
| C-H···π | 18 | 2.8-3.2 |
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Q. How is the compound’s bioactivity profiled against neurological targets?
- Inverse agonist assays : Radioligand binding studies (e.g., CB1 receptor) using tritiated analogs.
- Key Reference : SLV319, a structurally related sulfonamide, showed IC₅₀ = 12 nM at CB1 receptors, suggesting potential neuropharmacological applications .
Q. What precautions are critical for handling sulfonamide intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
